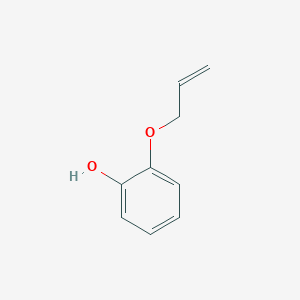







|
REACTION_CXSMILES
|
[CH2:1]([O:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[OH:11])[CH:2]=[CH2:3].[O:12]=[CH:13]C(Cl)(Cl)Cl.C(=O)([O-])[O-].[Na+].[Na+]>O>[CH2:1]([O:4][C:5]1[CH:10]=[C:9]([CH:8]=[CH:7][C:6]=1[OH:11])[CH:13]=[O:12])[CH:2]=[CH2:3] |f:2.3.4|
|


|
Name
|
|
|
Quantity
|
149 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)OC1=C(C=CC=C1)O
|
|
Name
|
|
|
Quantity
|
180 g
|
|
Type
|
reactant
|
|
Smiles
|
O=CC(Cl)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|


|
Type
|
CUSTOM
|
|
Details
|
the mixture is subsequently stirred for 8 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
are added at 25° C.
|
|
Type
|
WAIT
|
|
Details
|
The resulting viscous mass is stored for 5 days at room temperature
|
|
Duration
|
5 d
|
|
Type
|
STIRRING
|
|
Details
|
The whole is thoroughly stirred
|
|
Type
|
CUSTOM
|
|
Details
|
the water is decanted
|
|
Type
|
WASH
|
|
Details
|
washing
|
|
Type
|
ADDITION
|
|
Details
|
This is introduced into a solution of 250 g of potassium hydroxide in 500 ml of methanol at 30° C. over the course of 2-3 hours
|
|
Duration
|
2.5 (± 0.5) h
|
|
Type
|
WAIT
|
|
Details
|
the reaction mixture is left
|
|
Type
|
WAIT
|
|
Details
|
to stand for 3 hours
|
|
Duration
|
3 h
|
|
Type
|
CUSTOM
|
|
Details
|
The alkali metal salts which have precipitated
|
|
Type
|
FILTRATION
|
|
Details
|
are filtered off
|
|
Type
|
CUSTOM
|
|
Details
|
the filtrate is evaporated under reduced pressure
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted with chloroform
|
|
Type
|
EXTRACTION
|
|
Details
|
The chloroform extract
|
|
Type
|
WASH
|
|
Details
|
is washed with water
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulphate
|
|
Type
|
FILTRATION
|
|
Details
|
filtered through a 3 cm thick layer of Merck silica gel (0.063-0.20)
|
|
Type
|
WASH
|
|
Details
|
After washing with chloroform, evaporation of the filtrate under reduced pressure and crystallisation of the residue from hexane
|


Reaction Time |
8 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C=C)OC=1C=C(C=O)C=CC1O
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |